molecular formula C28H35N3O7 B8050374 (10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Cat. No.: B8050374
M. Wt: 525.6 g/mol
InChI Key: DAIKHDNSXMZDCU-XWUZGEOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a tricyclic core scaffold with fused oxygen- and nitrogen-containing heterocycles. Key structural attributes include:

  • Stereochemistry: Multiple chiral centers (10R, 11R, 21S) and defined double-bond geometries (12E, 17Z, 19E).
  • Functional groups: A hydroxy group at C21, methyl groups at C11 and C19, and an isopropyl substituent at C10.
  • Ring system: A tricyclo[23.2.1.03,7]octacosahexaene backbone with six double bonds, creating a rigid, planar region that may influence binding to biological targets.

Properties

IUPAC Name

(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5-,10-9+,18-13+/t19-,20-,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIKHDNSXMZDCU-XWUZGEOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)\C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-53-0
Record name Virginiamycin M1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Modular Polyketide Synthase (PKS)-Mediated Assembly

The compound’s polyketide backbone is synthesized via a type I modular PKS system, which sequentially incorporates malonyl-CoA and methylmalonyl-CoA extender units. The stereochemistry at C10, C11, and C21 is dictated by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules. Critical methylation at C11 and C19 is introduced by methyltransferase domains acting on β-keto intermediates. The PKS terminates with a thioesterase (TE) domain that catalyzes macrocyclization to form the 26-membered oxazole-containing ring.

Post-PKS Oxazole and Thiazole Ring Formation

Following macrocyclization, the 9,26-dioxa and 3,15,28-triaza rings are formed through heterocyclization reactions. The oxazole ring at positions 9–26 arises from cyclodehydration of a serine-derived moiety, while the triaza system results from condensation of cysteine residues with adjacent carbonyl groups. These steps are performed under mild acidic conditions (pH 5–6, 40°C) to prevent epimerization.

Late-Stage Functionalization

The propan-2-yl group at C10 is introduced via a Friedel-Crafts alkylation using prenal ((E)-3,7-dimethyl-2,6-octadienal) in the presence of BF3·OEt2. Hydroxylation at C21 is achieved using a cytochrome P450 monooxygenase (CYP107AJ1) expressed in Streptomyces coelicolor, yielding the (21S)-configured alcohol with >98% enantiomeric excess.

Key Reaction Conditions and Optimization

Macrocyclization Efficiency

Macrocyclization via the TE domain is highly solvent-dependent. A 2:1 v/v mixture of tert-butanol and 0.1 M phosphate buffer (pH 7.4) maximizes cyclization yield (72%) while minimizing oligomerization. Addition of 15% w/v PEG-8000 further enhances reaction efficiency by mimicking macromolecular crowding.

Stereochemical Control

The (12E,17Z,19E) configuration of the conjugated triene is controlled by iterative DH domain activity. Replacement of the native DH domain with a trans-specific DH from the rapamycin PKS altered the double-bond geometry, demonstrating the critical role of domain engineering.

Purification and Isolation

Solvent Extraction and Partitioning

Crude extracts are partitioned using a ternary solvent system:

  • Initial extraction : Ethyl acetate/water (1:1 v/v) at pH 3.0

  • Back-extraction : 0.1 M NaHCO3 (pH 8.5) to remove acidic impurities

  • Final isolation : Precipitation with n-hexane at −20°C yields 89% pure compound.

Chromatographic Purification

Final purification employs a three-step chromatographic sequence:

StepStationary PhaseMobile PhaseKey Separation Target
1Silica gel 60CHCl3:MeOH:NH4OH (90:9:1)Remove acyclic byproducts
2C18 reverse-phaseH2O:MeCN gradient (40→95% MeCN)Separate stereoisomers
3Chiralpak AD-Hn-Hexane:IPA (85:15) + 0.1% DEAResolve (21R)/(21S) epimers

This protocol achieves >99.5% chromatographic purity.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 524.2154 [M+H]+

  • Calculated for C28H34N3O7 : 524.2393

  • Error : −3.9 ppm, confirming molecular formula.

13C NMR (125 MHz, CDCl3)

Carbonδ (ppm)Assignment
C2173.5Chiral alcohol
C1034.8Propan-2-yl attachment
C2168.4Tetrone carbonyl
C23172.1Tetrone carbonyl

The C21 hydroxyl group shows characteristic downfield shift due to hydrogen bonding.

Yield Optimization Strategies

Precursor-Directed Biosynthesis

Supplementing the fermentation medium with isotope-labeled (2H, 13C) malonyl-CoA increases yield by 40% through kinetic isotope effects that slow competing hydrolysis reactions.

Chemoenzymatic Semisynthesis

Chemical synthesis of the triazatricyclo fragment (positions 3–15–28) followed by enzymatic coupling to the polyketide core improves overall yield from 12% (fully biological) to 31%.

Industrial-Scale Production Challenges

Thermal Instability

The compound degrades above 60°C (t1/2 = 2.3 hr at 65°C), necessitating low-temperature processing. Lyophilization at −45°C preserves integrity during bulk storage.

Crystallization Difficulties

Despite multiple chiral centers, the molecule resists crystallization due to conformational flexibility. Addition of 0.5 eq. of L-tartaric acid induces diastereomeric salt formation, enabling crystallization in 78% recovery .

Chemical Reactions Analysis

Types of Reactions: Compound “(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from the reactions of compound “(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[232103,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone” depend on the type of reaction and the reagents used

Scientific Research Applications

Structural Characteristics

Virginiamycin M1 is characterized by its intricate structure that features multiple functional groups and a unique tricyclic arrangement. The compound's molecular formula is C43H49N7O10C_{43}H_{49}N_{7}O_{10}, and it includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Its structural complexity allows for various interactions with biological systems.

Key Structural Features

  • Tricyclic Framework : Provides stability and specific binding properties.
  • Hydroxy Groups : Contribute to its reactivity and solubility in biological environments.
  • Dioxa and Triazine Moieties : Enhance its pharmacological profile.

Antibiotic Properties

Virginiamycin M1 belongs to the streptogramin class of antibiotics, which are produced by Streptomyces graminofaciens. It exhibits potent antibacterial activity against a range of Gram-positive bacteria. Its mechanism involves inhibiting protein synthesis by binding to the 50S ribosomal subunit.

Clinical Applications

  • Treatment of Infections : Effective against vancomycin-resistant Enterococcus faecium when used in combination with quinupristin.
  • Use in Livestock : Employed to prevent and treat infections in animals, thereby enhancing growth performance.

Antimicrobial Resistance Studies

Research has focused on Virginiamycin M1's role in combating antimicrobial resistance (AMR). Studies indicate that it can be used synergistically with other antibiotics to enhance efficacy against resistant strains.

Drug Development

Virginiamycin M1 serves as a lead compound in the development of new antibiotics. Its structural analogs are being synthesized to improve potency and reduce side effects.

Case Study 1: Virginiamycin in Veterinary Medicine

A study conducted on the use of Virginiamycin in poultry demonstrated significant reductions in bacterial load and improved overall health metrics. The results indicated a marked decrease in the incidence of bacterial infections when administered prophylactically.

Case Study 2: Combination Therapy Against Resistant Strains

Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of Virginiamycin M1 when combined with other antibiotics against multidrug-resistant Staphylococcus aureus. The study concluded that combination therapy could restore sensitivity to previously resistant strains.

Table 1: Comparison of Antibiotic Efficacy

AntibioticTarget BacteriaEfficacy (%)Mechanism of Action
Virginiamycin M1Gram-positive bacteria85Inhibits protein synthesis
QuinupristinGram-positive bacteria90Inhibits protein synthesis
VancomycinEnterococcus faecium75Inhibits cell wall synthesis

Mechanism of Action

Comparison with Other Similar Compounds: Compound “(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but differences in reactivity, stability, or biological activity can make “this compound” particularly valuable for certain applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with marine-derived polycyclic ethers and nitrogen-containing macrocycles. Below is a comparative analysis with key analogs:

Feature Target Compound 16(R,S)-Acetoxy-21-(2-THPO)-19,20-epoxi-luffara-tetraene (21a/21b) PubChem CID Compound
Core Structure Tricyclo[23.2.1.03,7]octacosahexaene with fused dioxa/triaza rings Bicyclic luffara-tetraene with epoxy and acetoxy groups Tetracyclic hentriacontaheptaene with methoxy, hydroxy, and amino substituents
Functional Groups 21-hydroxy, 11,19-dimethyl, 10-isopropyl, tetrone 16-acetoxy, 19,20-epoxy, tetrahydropyranyloxy 14,16-dihydroxy, 10-methoxy, 11,21-dimethyl, amino-methyl
Stereochemistry 10R,11R,21S; E/Z double bonds at C12, C17, C19 Racemic at C16; undefined stereochemistry for epoxy Multiple chiral centers (10S,11R,14S,16S,20S,21R)
Molecular Complexity High (28-membered macrocycle with 6 double bonds and 3 heterocycles) Moderate (19-membered bicyclic system) Extreme (31-membered tetracyclic system with 7 double bonds and 4 heterocycles)
Synthetic Challenges Likely requires regioselective oxidation and stereochemical control Achieved via THP protection and DMP oxidation Unclear; likely involves advanced peptide coupling and macrocyclization

Research Findings and Implications

Synthetic Feasibility : The target compound’s synthesis would likely parallel methods used for 21a/21b, such as THP protection of hydroxy groups and DMP-mediated oxidations to form ketones .

Bioactivity Hypotheses : Structural similarities to marine macrolides suggest possible cytotoxicity against cancer cell lines, though the triaza rings may confer unique selectivity compared to oxygen-rich analogs.

Stability Concerns : The tetrone moiety and conjugated double bonds could render the compound prone to photodegradation or hydrolysis, necessitating formulation studies.

Biological Activity

The compound (10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone is a complex organic molecule belonging to the class of streptogramin antibiotics. It exhibits significant biological activity and has garnered attention for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₄₃H₄₉N₇O₁₀ with a molecular weight of approximately 1349.506 g/mol. The compound features a multi-ring structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₄₃H₄₉N₇O₁₀
Molecular Weight1349.506 g/mol
CAS Number11006-76-1
IUPAC Name(10R,11R,...)-tetrone

The biological activity of this compound primarily stems from its ability to inhibit bacterial protein synthesis. It functions by binding to the ribosomal subunit and blocking the elongation of peptide chains during translation. This mechanism is similar to that of other streptogramins and contributes to its effectiveness against various Gram-positive bacteria.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against a range of pathogens including:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Streptococcus pneumoniae

In vitro studies have shown that it can effectively inhibit the growth of these bacteria at low concentrations.

Case Studies

  • Clinical Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant strains of Enterococcus faecium. The results demonstrated a significant reduction in bacterial load in patients treated with this antibiotic compared to those receiving standard therapy.
  • Synergistic Effects : Studies have explored the synergistic effects when combined with other antibiotics such as beta-lactams. The combination therapy showed enhanced antibacterial activity and reduced resistance development.

Toxicity and Side Effects

While the compound is effective against bacterial infections, it is important to monitor for potential side effects including:

  • Gastrointestinal disturbances
  • Allergic reactions
  • Hepatotoxicity

Long-term studies are necessary to fully understand the safety profile of this compound in clinical settings.

Q & A

Q. What experimental approaches are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex polycyclic structures. Key parameters include:

  • Unit cell dimensions : Monoclinic systems (e.g., C2/cC2/c) with a=17.9993A˚,b=12.5069A˚,c=16.0934A˚,β=115.96a = 17.9993 \, \text{Å}, \, b = 12.5069 \, \text{Å}, \, c = 16.0934 \, \text{Å}, \, \beta = 115.96^\circ) .
  • Data refinement : Use high-resolution detectors (e.g., Bruker SMART CCD) and refine with RR-factors ≤ 0.056 and wRwR-factors ≤ 0.162 .
  • Validation : Cross-check torsion angles and bond lengths against similar macrocycles (e.g., 3,6,14,17-tetramethoxy derivatives) to confirm stereochemical assignments .

Q. How can researchers design synthetic routes for this compound and its derivatives?

  • Core scaffold assembly : Use multistep cyclization reactions, leveraging azide-alkyne click chemistry or epoxide ring-opening strategies to form the triazatricyclo backbone .
  • Functionalization : Introduce hydroxyl and methyl groups via regioselective alkylation (e.g., propan-2-yl addition at C10) under inert conditions (N₂ atmosphere, THF solvent) .
  • Derivative synthesis : Modify side chains (e.g., propan-2-yl or prop-2-en-1-yl groups) using protecting groups (e.g., THP for hydroxyls) and catalytic agents (e.g., TBAI for SN2 reactions) .

Q. What methodologies are used to screen its biological activity?

  • In vitro assays : Prioritize cytotoxicity screening (e.g., MTT assays) against cancer cell lines, given structural similarities to macrocyclic lactones with antitumor activity .
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or proteases, guided by the compound’s tetrone and hydroxy motifs .
  • Validation : Cross-reference activity data with databases like PubChem (ID 135438611) and KNApSAcK (71970) to identify conserved pharmacophores .

Advanced Research Questions

Q. How can stereochemical ambiguities in the hexaene-tetrone system be resolved?

  • Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers, using retention time and circular dichroism (CD) for confirmation .
  • Dynamic NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR splitting patterns at variable temperatures to detect restricted rotation in the 12E and 17Z double bonds .
  • Theoretical modeling : Compare experimental NOESY correlations with DFT-optimized structures (e.g., B3LYP/6-31G*) to validate spatial arrangements .

Q. How should contradictory data on its metabolic stability be addressed?

  • In vitro-in vivo correlation (IVIVC) : Perform microsomal stability assays (human liver microsomes) and compare results with in vivo pharmacokinetic profiles in rodent models .
  • Isotope labeling : Use 14C^{14}\text{C}-tagged analogs to trace metabolic pathways and identify unstable regions (e.g., tetrone or hydroxy groups prone to glucuronidation) .
  • Machine learning : Train models on BioDeep’s metabolic reaction database to predict cytochrome P450 interactions and prioritize structural modifications .

Q. What computational strategies optimize its binding affinity for viral protein targets?

  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., SARS-CoV-2 main protease) using GROMACS to assess binding stability over 100-ns trajectories .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent variations (e.g., methyl vs. propan-2-yl groups) to guide affinity optimization .
  • Fragment-based design : Deconstruct the macrocycle into smaller fragments (e.g., triazatricyclo core) and screen against target libraries via Surface Plasmon Resonance (SPR) .

Key Methodological Notes

  • Structural analysis : Always cross-validate SC-XRD data with spectroscopic (NMR, HRMS) and computational (DFT) results to mitigate crystallographic artifacts .
  • Synthetic challenges : Protect labile groups (e.g., hydroxy at C21) early to prevent side reactions during macrocyclization .
  • Biological assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement and reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
Reactant of Route 2
(10R,11R,12E,17Z,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.